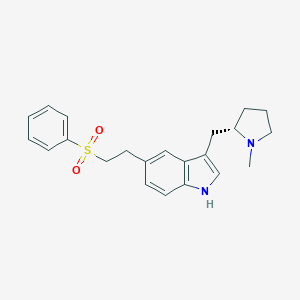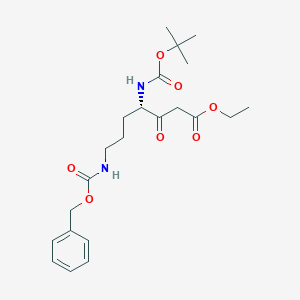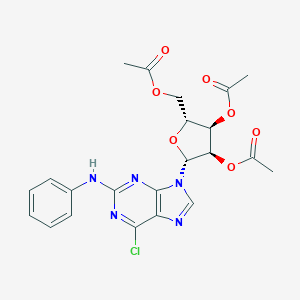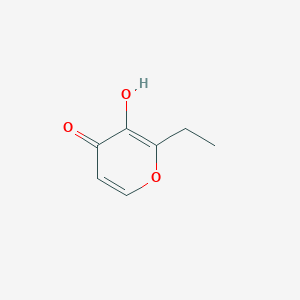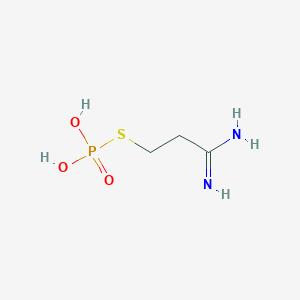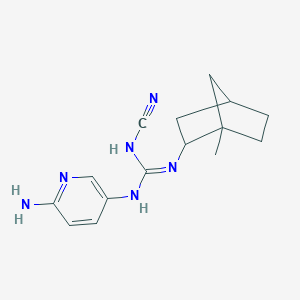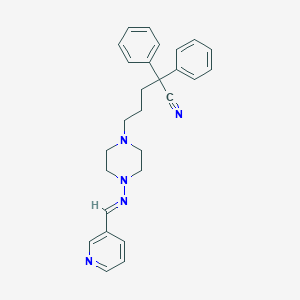
(E)-2,2-ジフェニル-5-(4-((ピリジン-3-イルメチレン)アミノ)ピペラジン-1-イル)ペンタンニトリル
概要
説明
SC-26196は、デルタ6デサチュラーゼ(D6D、脂肪酸デサチュラーゼ2としても知られています)の強力な経口活性阻害剤です。この酵素は、様々な生理機能に不可欠な多価不飽和脂肪酸の生合成において重要な役割を果たしています。
科学的研究の応用
SC-26196 has been extensively studied for its applications in various fields:
Chemistry: SC-26196 is used as a tool compound to study the role of Delta6 desaturase in fatty acid metabolism.
Biology: It is used to investigate the effects of Delta6 desaturase inhibition on cellular processes and signaling pathways.
Medicine: SC-26196 has potential therapeutic applications in treating inflammatory diseases, metabolic disorders, and certain types of cancer.
Industry: SC-26196 is used in the development of new drugs and as a reference compound in pharmaceutical research
作用機序
SC-26196は、リノール酸をガンマ-リノレン酸に変換する酵素であるデルタ6デサチュラーゼの活性を阻害することによってその効果を発揮します。この阻害により、プロ炎症性エイコサノイドの前駆体であるアラキドン酸の合成が減少します。これらの炎症性メディエーターのレベルを低下させることで、SC-26196は抗炎症作用を示します。 関与する分子標的と経路には、デルタ6デサチュラーゼ活性の阻害とそれに続くアラキドン酸レベルの低下が含まれます .
類似の化合物との比較
類似の化合物
SC-26196: 抗炎症作用を持つ強力なデルタ6デサチュラーゼ阻害剤。
デルタ5デサチュラーゼ阻害剤: 脂肪酸代謝に関与する別の酵素であるデルタ5デサチュラーゼを阻害する化合物。
ステアロイルCoAデサチュラーゼ阻害剤: 一価不飽和脂肪酸の合成に関与する酵素であるステアロイルCoAデサチュラーゼを阻害する化合物
独自性
SC-26196は、デルタ6デサチュラーゼに対する高い選択性において独自であり、様々な生物学的プロセスにおけるこの酵素の特定の役割を研究するための貴重なツールとなっています。 その強力な抗炎症作用と経口バイオアベイラビリティは、他の類似の化合物とのさらなる差別化要因となっています .
生化学分析
Biochemical Properties
SC-26196 plays a significant role in biochemical reactions, particularly as an inhibitor of the Delta6 desaturase enzyme . This enzyme is crucial in the metabolism of fatty acids, and its inhibition by SC-26196 can have significant biochemical implications .
Cellular Effects
SC-26196 has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) at a concentration of 200 nM .
Molecular Mechanism
The molecular mechanism of action of SC-26196 involves its binding to the Delta6 desaturase enzyme, thereby inhibiting its activity . This interaction can lead to changes in the metabolism of fatty acids within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, SC-26196 has been shown to cause a decrease in the calculated Δ6-desaturase index in both adipose tissue and liver when included in the diet at varying concentrations . This indicates that the effects of SC-26196 can change over time, potentially due to its stability, degradation, or long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of SC-26196 have been shown to vary with different dosages . For instance, feeding 100 mg SC-26196 per kg body weight per day was found to inhibit the Δ6-desaturase enzyme .
Metabolic Pathways
SC-26196 is involved in the metabolic pathway of fatty acids, where it interacts with the Delta6 desaturase enzyme . This interaction can affect metabolic flux or metabolite levels within the cell .
Transport and Distribution
Given its role as a Delta6 desaturase inhibitor, it may interact with transporters or binding proteins involved in fatty acid metabolism .
Subcellular Localization
Given its role in fatty acid metabolism, it is likely to be found in areas of the cell where this process occurs, such as the endoplasmic reticulum .
準備方法
合成経路と反応条件
SC-26196の合成は、市販の出発物質から始まる複数の段階を含んでいます反応条件は一般的に、ジメチルスルホキシド(DMSO)などの有機溶媒と触媒の使用を含み、反応を促進します .
工業生産方法
SC-26196の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大限にするために反応条件を最適化することが含まれます。 この化合物は、通常、再結晶やクロマトグラフィーなどの技術を使用して精製されます .
化学反応解析
反応の種類
SC-26196は、以下を含む様々な化学反応を起こします。
酸化: SC-26196は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: SC-26196のニトリル基は、アミン誘導体を形成するために還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
これらの反応から形成される主要な生成物には、SC-26196の様々な誘導体が含まれ、これらは異なる生物活性と特性を持つ可能性があります .
科学研究への応用
SC-26196は、様々な分野におけるその応用について広く研究されてきました。
化学: SC-26196は、脂肪酸代謝におけるデルタ6デサチュラーゼの役割を研究するためのツール化合物として使用されます。
生物学: 細胞プロセスとシグナル伝達経路におけるデルタ6デサチュラーゼ阻害の効果を調査するために使用されます。
医学: SC-26196は、炎症性疾患、代謝性疾患、特定の種類のがん治療における潜在的な治療応用があります。
化学反応の分析
Types of Reactions
SC-26196 undergoes various chemical reactions, including:
Oxidation: SC-26196 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The nitrile group in SC-26196 can be reduced to form amine derivatives.
Substitution: SC-26196 can undergo substitution reactions, particularly at the piperazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines
Major Products
The major products formed from these reactions include various derivatives of SC-26196, which can have different biological activities and properties .
類似化合物との比較
Similar Compounds
SC-26196: Potent Delta6 desaturase inhibitor with anti-inflammatory properties.
Delta5 desaturase inhibitors: Compounds that inhibit Delta5 desaturase, another enzyme involved in fatty acid metabolism.
Stearoyl-CoA desaturase inhibitors: Compounds that inhibit stearoyl-CoA desaturase, an enzyme involved in the synthesis of monounsaturated fatty acids
Uniqueness
SC-26196 is unique in its high selectivity for Delta6 desaturase, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its potent anti-inflammatory properties and oral bioavailability further distinguish it from other similar compounds .
特性
IUPAC Name |
2,2-diphenyl-5-[4-[(E)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2/b30-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYKXKMYVYOUNJ-JBASAIQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


